
1H-Indole-1-carboxamide
Overview
Description
1H-Indole-1-carboxamide is a heterocyclic compound featuring an indole core substituted with a carboxamide group at the 1-position. Indole derivatives are widely studied due to their biological relevance, particularly in serotonin receptor modulation and pharmaceutical applications . Synthetic routes often involve coupling reactions (e.g., HATU-mediated amidation) or alkylation of indole precursors, as demonstrated in the preparation of analogs like N-carbamimidoyl-2-(1H-indol-1-yl)acetamide (75% yield) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-1-carboxamide can be synthesized through various methods. One common approach involves the reaction of indole with isocyanates under mild conditions to form the carboxamide derivative . Another method includes the use of palladium-catalyzed reactions, such as the Larock indole synthesis, to construct the indole framework followed by functionalization to introduce the carboxamide group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 1H-Indole-1-carboxamide serves as a fundamental building block in the synthesis of complex organic molecules. It is commonly used in the development of new indole derivatives and natural product analogs.
- Chemical Reactions : This compound can undergo various chemical reactions, including:
- Oxidation : Producing oxidized indole derivatives using reagents like potassium permanganate.
- Reduction : Converting the carboxamide group to an amine using lithium aluminum hydride.
- Substitution : Electrophilic substitution due to the electron-rich nature of the indole ring.
Biology
- Biological Pathways Modulation : The compound is investigated for its role in modulating biological pathways. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation.
- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication. A study highlighted that specific derivatives exhibited potent anti-HCV activity with low cytotoxicity, making them promising candidates for antiviral therapy .
Medicine
- Therapeutic Potential : this compound has been explored for its potential as a therapeutic agent against various diseases:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro and in vivo, showcasing significant antiproliferative effects against multiple cancer types.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Industry
- Pharmaceutical Development : The compound is utilized in developing new pharmaceuticals and agrochemicals. Its versatility allows for applications in materials science as well.
Case Study 1: Anticancer Efficacy
A study involving pancreatic cancer cell lines treated with this compound derivatives resulted in a significant reduction in colony formation and increased apoptosis rates. The IC50 values indicated strong potency against cancer cells compared to non-cancerous cells, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Testing
In antimicrobial assays, this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a novel treatment option for resistant bacterial strains.
Table 1: Summary of Biological Activities of this compound
Table 2: Chemical Reactions Involving this compound
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Oxidized indole derivatives |
Reduction | Lithium aluminum hydride | Amino-indole derivatives |
Substitution | Halogens (Cl, Br), nitric acid | Halogenated indoles |
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key derivatives of 1H-Indole-1-carboxamide and related compounds are compared below:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in SB221284) enhance receptor selectivity and metabolic stability .
- Hydrogen Bonding : Derivatives with higher PSA (e.g., SB221284 at 72.7 Ų) exhibit improved solubility and target engagement compared to simpler analogs .
- Planarity : Isoindoline derivatives (e.g., 1-oxo-N-phenylisoindoline-2-carboxamide) show intramolecular H-bonding and π-π stacking, enhancing crystallinity but reducing membrane permeability .
Pharmacokinetic Considerations
- Lipophilicity : Derivatives with higher logP (e.g., SB221284 at 3.2) may exhibit better blood-brain barrier penetration but increased hepatotoxicity risk.
- Metabolic Stability : Fluorinated groups (e.g., trifluoromethyl in SB221284) resist oxidative metabolism, enhancing half-life .
Biological Activity
1H-Indole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on various studies that highlight its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Derivatives
This compound belongs to a larger class of indole derivatives known for their varied biological properties. The indole core structure is crucial for its interaction with biological targets. Modifications at various positions of the indole ring can significantly influence its activity.
Biological Activities
The biological activities of this compound and its derivatives include:
- Na+/H+ Exchanger Inhibition : A study synthesized N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives, revealing that substitutions at the 2-position enhance Na+/H+ exchanger inhibitory activity. The most potent compound demonstrated strong in vitro activity, indicating potential for treating conditions related to ion transport dysregulation .
- Anti-inflammatory Effects : Research on indole-2-carboxamide derivatives showed promising results in inhibiting lipopolysaccharide (LPS)-induced expression of inflammatory cytokines (TNF-α and IL-6) in macrophages. Compounds 14f and 14g exhibited significant reductions in pulmonary inflammation in vivo, highlighting their therapeutic potential in inflammatory diseases .
- Antiviral Activity : Indole derivatives have been investigated for their ability to inhibit HIV-1 integrase. One study identified a derivative that effectively inhibited the strand transfer process of integrase with an IC50 value of 0.13 μM, demonstrating the potential of indole-based compounds as antiviral agents .
- Anticancer Properties : Several studies have reported on the antiproliferative effects of indole derivatives against various cancer cell lines. A recent investigation into a series of indole-based compounds revealed promising activity against EGFR, VEGFR-2, and BRAF V600E kinases, suggesting their potential as multi-targeted cancer therapies .
Structure-Activity Relationship (SAR)
The efficacy of this compound is heavily influenced by its structural modifications. Key findings from various studies include:
Compound | Modification | IC50 (μM) | Biological Activity |
---|---|---|---|
14f | Alkyl substitution at C2 | <10 | Anti-inflammatory |
Compound 3 | Long branch at C3 | 0.13 | HIV integrase inhibitor |
Compound Va | Halogenated benzene at C6 | Variable | Anticancer activity |
These findings indicate that specific substitutions can enhance biological activity, providing a pathway for the design of more effective therapeutic agents.
Case Studies
Several case studies have illustrated the practical implications of using this compound derivatives:
- Inflammation Model : In a murine model of sepsis, compounds derived from indole-2-carboxamide demonstrated significant reductions in inflammatory markers and improved histopathological outcomes without evident toxicity, suggesting their potential for clinical application in managing sepsis-related complications .
- Cancer Treatment : In vitro studies on human cancer cell lines revealed that specific indole derivatives could induce apoptosis through caspase activation pathways, supporting their development as anticancer agents .
Q & A
Q. Basic: What synthetic routes are recommended for preparing 1H-Indole-1-carboxamide derivatives, and how do reaction conditions influence yield?
Answer:
Common synthetic strategies involve coupling reactions using indole precursors and carboxamide-forming reagents. For example, phosphine ligands like 2-(Dicyclohexylphosphino)-N,N-bis(1-methylethyl)-1H-indole-1-carboxamide (CAS 1067175-36-3) are synthesized via palladium-catalyzed cross-coupling, where temperature (80–120°C) and solvent polarity (e.g., THF vs. DMF) significantly impact yields .
Table 1: Representative Reaction Conditions and Yields
Ligand Example | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Amidole-Phos (CAS 1067175-36-3) | Pd(OAc)₂ | THF | 100 | 72–78 |
NPCy Phendole-Phos (CAS 947402-57-5) | PdCl₂(PPh₃)₂ | DMF | 120 | 65–70 |
Q. Advanced: How can researchers resolve contradictions in NMR spectral data when characterizing substituted this compound analogs?
Answer:
Contradictions in -NMR data (e.g., unexpected splitting or peak shifts) often arise from dynamic effects or impurities. Methodological steps include:
- 2D NMR Analysis : Use --HSQC to confirm carbon connectivity and rule out tautomeric equilibria .
- Sample Purity Validation : Re-crystallize or use preparative HPLC to isolate pure fractions (≥98% purity) before spectral acquisition .
- Computational Validation : Compare experimental chemical shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
Q. Basic: What analytical techniques are critical for confirming the purity and structure of this compound compounds?
Answer:
A multi-technique approach is essential:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺ for C₁₂H₁₃N₃O: calculated 215.2511, observed 215.2510) .
- FT-IR : Validate carboxamide C=O stretches (1650–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
Q. Advanced: What strategies optimize catalytic efficiency when using this compound-derived ligands in asymmetric synthesis?
Answer:
Ligand design focuses on steric and electronic modulation:
- Steric Effects : Bulkier substituents (e.g., cyclohexyl vs. methyl) enhance enantioselectivity in Suzuki-Miyaura couplings by restricting substrate rotation .
- Electronic Tuning : Electron-withdrawing groups (e.g., -CF₃) on the indole ring increase electrophilicity of the metal center, accelerating oxidative addition .
Table 2: Ligand Modifications and Catalytic Performance
Ligand Modification | Reaction Type | Enantiomeric Excess (%) |
---|---|---|
3-CF₃ Substituted | Asymmetric Aldol | 92 |
5-Fluoro Substituted | Heck Coupling | 85 |
Q. Basic: How to design a literature review strategy for identifying novel biological targets of this compound derivatives?
Answer:
Use structured frameworks to ensure rigor:
- PICO Framework : Define Population (e.g., 5-HT2C receptors), Intervention (antagonists like SB 242084), Comparison (existing drugs), and Outcomes (IC₅₀ values) .
- Database Mining : Search PubMed, SciFinder, and Reaxys for keywords like "indole carboxamide AND receptor binding" (limit to 2015–2025 for recent studies) .
- Critical Appraisal : Prioritize primary sources with full experimental protocols and reproducibility metrics (e.g., ≥3 biological replicates) .
Q. Advanced: How to develop structure-activity relationship (SAR) models for this compound-based 5-HT2C antagonists?
Answer:
SAR development involves:
- Pharmacological Assays : Measure binding affinity (Kᵢ) and functional activity (cAMP inhibition) across analogs (e.g., SB 242084 derivatives with halogen substitutions) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict ligand-receptor interactions at the 5-HT2C active site .
- Data Integration : Combine IC₅₀ values with Hammett σ constants to quantify electronic effects of substituents (e.g., -Cl vs. -OCH₃) .
Properties
IUPAC Name |
indole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQILOHWHIWNQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551010 | |
Record name | 1H-Indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13307-58-9 | |
Record name | 1H-Indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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